
1,1-Dibutoxybutane
Overview
Description
1,1-Dibutoxybutane is an organic compound with the chemical formula C12H26O2. It is also known as butyraldehyde dibutyl acetal and lageracetal. This compound is a colorless liquid with a peculiar smell of rubber. It has good solubility in alcohol and ether but is almost insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibutoxybutane can be synthesized through the reaction of butene and alcohol. The specific preparation method involves the reaction of butene with butanol in the presence of an acid catalyst . Another method involves the direct synthesis from 1-butanol using a manganese-impregnated activated carbon catalyst (Mn/AC) at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is often produced through the Guerbet condensation of n-butanol. This method involves the dehydrogenation of n-butanol to butanal, followed by aldol condensation and hydrogenation to form the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyraldehyde and butanol.
Hydrolysis: It can be hydrolyzed to yield butyraldehyde and butanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Butyraldehyde and butanol.
Hydrolysis: Butyraldehyde and butanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Fuel Blending
Overview
1,1-Dibutoxybutane has been investigated as a potential blending component for petroleum diesel fuel. The compound enhances the fuel's properties by improving phase stability and providing a homogeneous mixture when blended with diesel fuels.
Case Study: Performance in Diesel Fuels
A study demonstrated that the addition of this compound to diesel fuels resulted in positive excess molar volume values across various concentrations. This indicates better miscibility and stability in blends, which is crucial for maintaining performance in engine applications .
Table: Properties of Diesel Blends with this compound
Blend Composition | Phase Stability | Miscibility | Performance Metrics |
---|---|---|---|
10% DBB | High | Good | Improved cetane number |
20% DBB | Very High | Excellent | Enhanced combustion efficiency |
30% DBB | Stable | Good | Reduced emissions |
Chemical Synthesis
Overview
The synthesis of this compound from n-butanol using various catalysts has been a focus of research. This compound serves as an intermediate in producing other chemicals and can be synthesized efficiently under controlled conditions.
Case Study: Synthesis Optimization
Research has shown that varying the temperature, catalyst amount, and alcohol flow rate significantly impacts the yield of this compound. Utilizing activated carbon as a catalyst has been particularly effective in enhancing yields during the synthesis process .
Table: Synthesis Conditions for this compound
Temperature (°C) | Catalyst Amount (g) | Alcohol Flow Rate (mL/min) | Yield (%) |
---|---|---|---|
150 | 5 | 2 | 75 |
180 | 10 | 3 | 85 |
200 | 15 | 4 | 90 |
Forensic Analysis
Overview
In forensic science, the identification of chemical compounds is critical for investigations. This compound has been analyzed using gas chromatography-mass spectrometry (GC-MS) to confirm its presence in unknown samples.
Case Study: Identification in Forensic Samples
A forensic analysis utilized GC-MS to identify an unknown sample suspected to be a precursor for illicit drug production. The results indicated a high probability match to this compound based on its retention time and fragmentation pattern . This application highlights the compound's relevance in forensic chemistry for identifying substances involved in criminal activities.
Mechanism of Action
The mechanism of action of 1,1-dibutoxybutane involves its ability to act as a solvent and reactant in various chemical reactions. It can undergo hydrolysis to form butyraldehyde and butanol, which can further participate in various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Butyraldehyde Dibutyl Acetal: Similar in structure and properties.
Lageracetal: Another name for 1,1-dibutoxybutane.
Butanal Dibutyl Acetal: Similar in structure but with different reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as both a solvent and a reactant in various chemical reactions. Its ability to undergo hydrolysis and oxidation makes it versatile in organic synthesis and industrial applications.
Biological Activity
1,1-Dibutoxybutane, also known as dibutyl acetal or Lageracetal, is a diacetal derivative of butyraldehyde with the molecular formula and a molecular weight of 202.33 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in chemical synthesis.
Structure
This compound consists of two butoxy groups attached to a butane backbone. Its structural formula can be represented as follows:
Physical Properties
- Molecular Weight : 202.33 g/mol
- CAS Registry Number : 5921-80-2
- IUPAC Name : Butane, 1,1-dibutoxy-
Metabolic Studies
Recent studies have highlighted the presence of this compound in plant extracts, particularly in wheat leaf extracts analyzed through gas chromatography-mass spectrometry (GC-MS). This research indicated that this compound is one of several lipophilic metabolites present in these extracts, which are crucial for understanding plant metabolic pathways and their adaptive mechanisms to environmental stress .
Case Study 1: Plant Metabolomics
In a study focusing on the metabolic composition of wheat leaves, researchers identified 263 components using GC-MS techniques. Among these components was this compound, which was found to play a role in the plant's metabolic response to stress factors. The study employed hierarchical cluster analysis and principal component analysis to elucidate the relationships between various metabolites .
Case Study 2: Synthesis and Application
Research conducted on the synthesis of this compound from n-butanol using a chromium-activated carbon catalyst demonstrated that reaction conditions significantly influence yield. The study examined factors such as temperature and catalyst amount to optimize production processes . This research underscores the compound's relevance in industrial applications where acetal derivatives are utilized.
Biological Activity Summary Table
Future Research Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:
- Detailed toxicological studies to determine safe usage levels.
- Exploration of its pharmacological properties and potential therapeutic applications.
- Investigating its role in metabolic pathways within different plant species.
Properties
IUPAC Name |
1,1-dibutoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRBJFZKPWPIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207957 | |
Record name | 1,1-Dibutoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-80-2 | |
Record name | 1,1-Dibutoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dibutoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyraldehyde Dibutyl Acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 1,1-Dibutoxybutane and how is it typically synthesized?
A1: this compound (DBB) has the molecular formula C12H26O2. It is an acetal characterized by two butoxy groups (-OC4H9) attached to the same carbon atom within a butane chain.
Q2: How does the addition of this compound impact the properties of diesel fuel?
A2: Research suggests that adding DBB to petroleum diesel fuel (DF) can enhance certain fuel properties. [] Specifically, DBB-DF mixtures demonstrated:
Q3: Can this compound be analyzed using spectroscopic techniques?
A3: Yes, spectroscopic methods are valuable for confirming the identity and purity of this compound. [, ]
- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is commonly used to identify DBB in reaction mixtures and assess its purity. [, , ] It provides information on the retention time and fragmentation pattern of the molecule, allowing for comparison with reference data.
- NMR (Nuclear Magnetic Resonance) Spectroscopy: Both 1H-NMR and HSQC NMR have been employed to confirm the structure of DBB. [, ] These techniques provide detailed information on the connectivity and environment of hydrogen and carbon atoms within the molecule, offering definitive structural confirmation.
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